Propanoicacid,3,3,3-trifluoro-2-[[(phenylmethoxy)carbonyl]imino]-,ethyl ester
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Overview
Description
Ethyl 2-(((benzyloxy)carbonyl)imino)-3,3,3-trifluoropropanoate is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a benzyloxycarbonyl group, and an ethyl ester
Preparation Methods
The synthesis of Ethyl 2-(((benzyloxy)carbonyl)imino)-3,3,3-trifluoropropanoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl 3,3,3-trifluoropyruvate and benzyl carbamate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions, including temperature control, solvent selection, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Ethyl 2-(((benzyloxy)carbonyl)imino)-3,3,3-trifluoropropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions: Typical reagents include bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions often involve controlled temperatures and inert atmospheres.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but can include alcohols, carboxylic acids, and substituted derivatives.
Scientific Research Applications
Ethyl 2-(((benzyloxy)carbonyl)imino)-3,3,3-trifluoropropanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules with trifluoromethyl groups.
Biology: The compound can be used in the development of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: In medicinal chemistry, it serves as a precursor for the synthesis of potential pharmaceutical agents with improved pharmacokinetic properties.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and surfactants.
Mechanism of Action
The mechanism of action of Ethyl 2-(((benzyloxy)carbonyl)imino)-3,3,3-trifluoropropanoate involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, leading to changes in their activity or function.
Pathways Involved: The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and alteration of metabolic processes.
Comparison with Similar Compounds
Ethyl 2-(((benzyloxy)carbonyl)imino)-3,3,3-trifluoropropanoate can be compared with other similar compounds, such as:
Ethyl 2-(((benzyloxy)carbonyl)imino)-3,3,3-trifluorobutanoate: This compound has a similar structure but with a butanoate group instead of a propanoate group, leading to different chemical properties and reactivity.
Ethyl 2-(((benzyloxy)carbonyl)imino)-3,3,3-trifluoropentanoate:
Uniqueness: The presence of the trifluoromethyl group in Ethyl 2-(((benzyloxy)carbonyl)imino)-3,3,3-trifluoropropanoate imparts unique chemical properties, such as increased lipophilicity and metabolic stability, making it distinct from other similar compounds.
Properties
Molecular Formula |
C13H12F3NO4 |
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Molecular Weight |
303.23 g/mol |
IUPAC Name |
ethyl (2E)-3,3,3-trifluoro-2-phenylmethoxycarbonyliminopropanoate |
InChI |
InChI=1S/C13H12F3NO4/c1-2-20-11(18)10(13(14,15)16)17-12(19)21-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3/b17-10+ |
InChI Key |
MSAOLBKMAUXBHC-LICLKQGHSA-N |
Isomeric SMILES |
CCOC(=O)/C(=N\C(=O)OCC1=CC=CC=C1)/C(F)(F)F |
Canonical SMILES |
CCOC(=O)C(=NC(=O)OCC1=CC=CC=C1)C(F)(F)F |
Origin of Product |
United States |
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